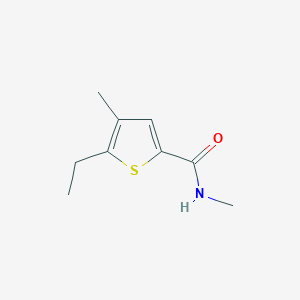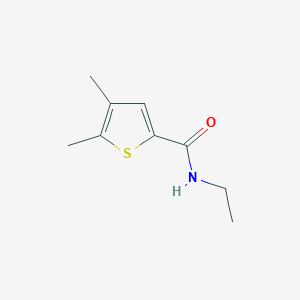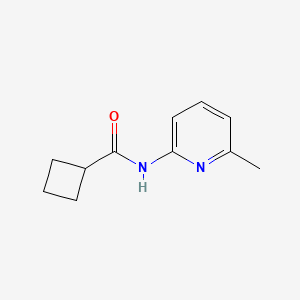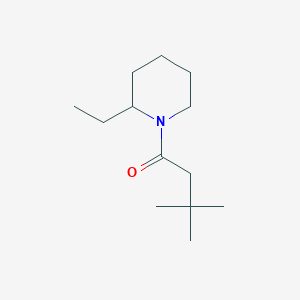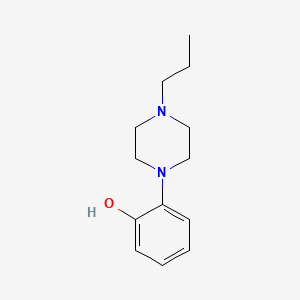
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as MQM, is an organic compound with potential applications in scientific research. MQM is a derivative of quinoxaline and piperidine, both of which are widely used in medicinal chemistry. MQM has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study. In
作用機序
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has a range of biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is its potential to have multiple biological activities. This means that it could be used in a range of studies, from cancer research to neurological disorders. Another advantage is that (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is relatively easy to synthesize, making it accessible to researchers.
One limitation of using (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Another limitation is that (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has not yet been extensively studied in vivo, meaning that its potential toxicity and side effects are not fully known.
将来の方向性
For research include the development of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone derivatives with improved activity and further studies on its safety for use in humans.
合成法
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-bromoquinoxaline with methylamine to form 2-(methylamino)quinoxaline. This intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to form (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone. The final product can be purified through recrystallization or chromatography.
科学的研究の応用
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have a range of biological activities, including antitumor, antiviral, and antimicrobial properties. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-8-18(9-7-11)15(19)14-10-16-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVZPPNIQFBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

